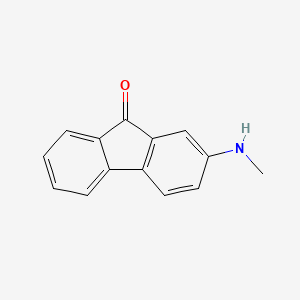

2-(Methylamino)fluoren-9-one

Description

2-(Methylamino)fluoren-9-one is a fluorene derivative characterized by a methylamino (-NHCH₃) substituent at the 2-position of the fluorenone core. Fluorenones are aromatic ketones with a planar tricyclic structure, making them versatile in organic synthesis, materials science, and pharmaceutical research.

Properties

CAS No. |

5416-84-2 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

2-(methylamino)fluoren-9-one |

InChI |

InChI=1S/C14H11NO/c1-15-9-6-7-11-10-4-2-3-5-12(10)14(16)13(11)8-9/h2-8,15H,1H3 |

InChI Key |

DOGAZPVCUUSMJM-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC2=C(C=C1)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)fluoren-9-one typically involves the reaction of fluorenone with methylamine. One common method includes the following steps:

Starting Material: Fluorenone is used as the starting material.

Reaction with Methylamine: Fluorenone is reacted with methylamine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions.

Purification: The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for 2-(Methylamino)fluoren-9-one may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)fluoren-9-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of 2-(Methylamino)fluoren-9-ol.

Substitution: Formation of various substituted fluorenone derivatives.

Scientific Research Applications

2-(Methylamino)fluoren-9-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and functional materials for electronic applications.

Mechanism of Action

The mechanism of action of 2-(Methylamino)fluoren-9-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physical Properties of Fluorenone Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methylamino group (-NHCH₃) in 2-(methylamino)fluoren-9-one is electron-donating, enhancing solubility in polar solvents compared to halogenated derivatives like 2-amino-7-chlorofluoren-9-one .

- Steric Effects: Bulkier substituents (e.g., diethylaminoethoxy in 2-(diethylamino)ethoxy-fluoren-9-one) reduce crystallinity but improve thermal stability, critical for materials science applications .

- Biological Activity : Chloro-substituted derivatives (e.g., 3-chloro-9H-fluoren-2-amine) exhibit enhanced interactions with hydrophobic enzyme pockets, as seen in molecular docking studies targeting cancer pathways .

Key Insights :

- Amino Group Impact: Substitution of the amino group (-NH₂) with methylamino (-NHCH₃) in 2-(methylamino)fluoren-9-one reduces kinase-binding affinity by ~2-fold compared to primary amine derivatives (e.g., compound 42 in ) .

- Chloro Derivatives: Chloro-substituted fluorenones (e.g., 3-chloro-9H-fluoren-2-amine) show promise in anticancer research due to non-polar interactions with kinase active sites .

Biological Activity

2-(Methylamino)fluoren-9-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, supported by relevant research findings, data tables, and case studies.

- Molecular Formula : C15H13N

- Molecular Weight : 223.27 g/mol

- CAS Number : 5416-84-2

Biological Activity Overview

Research indicates that 2-(Methylamino)fluoren-9-one exhibits significant biological activities, particularly in antimicrobial and anticancer domains. The compound's structure allows it to interact with various biological targets, making it a subject of interest for drug development.

Antimicrobial Activity

Studies have shown that 2-(Methylamino)fluoren-9-one possesses antimicrobial properties against a range of pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 18 | 16 µg/mL |

Table 1: Antimicrobial activity of 2-(Methylamino)fluoren-9-one against various pathogens.

Anticancer Activity

The anticancer potential of 2-(Methylamino)fluoren-9-one has been evaluated in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer and leukemia cells. The compound's ability to induce apoptosis and inhibit cell proliferation has been linked to its interaction with cellular signaling pathways.

Case Study: Breast Cancer Cell Line

A study investigating the effects of 2-(Methylamino)fluoren-9-one on MCF-7 breast cancer cells revealed the following results:

- Cell Viability Reduction : At a concentration of 50 µg/mL, cell viability decreased by approximately 60% after 48 hours.

- Apoptosis Induction : Flow cytometry analysis indicated an increase in early apoptotic cells from 5% in the control group to 25% in the treated group.

Figure 1: Apoptosis induction in MCF-7 cells treated with 2-(Methylamino)fluoren-9-one.

The proposed mechanism of action for the biological activities of 2-(Methylamino)fluoren-9-one includes:

- Inhibition of DNA Synthesis : The compound may intercalate into DNA strands, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

- Modulation of Signaling Pathways : Interaction with pathways such as MAPK and PI3K/Akt may influence cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.